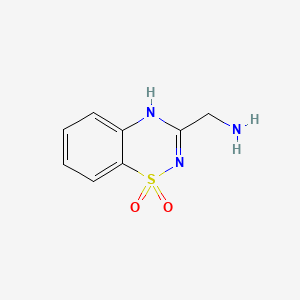

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide

概要

説明

The compound “2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds has been reported to exhibit various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been a subject of research for quite some time . A novel method for the preparation of these compounds involves a Curtius rearrangement followed by an intramolecular cyclization . This method is distinguished by its originality, simplicity in use, and the availability of starting materials and reagents at a low cost .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides is characterized by a ring structure with various functional groups attached . These functional groups, which include alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of the compound .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides are influenced by the functional groups attached to the ring . For instance, a palladium-catalyzed benzothiadiazine-1,1-dioxide direct arylation of C (sp2)–H bonds has been described .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxides are influenced by their molecular structure and the functional groups attached to the ring .科学的研究の応用

Carbonic Anhydrase Inhibition and Therapeutic Potential

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide, as part of the benzothiadiazines class, exhibits inhibitory activity against carbonic anhydrase (CA) isoforms. This inhibition is particularly relevant in the context of various pathologies such as obesity, cancer, epilepsy, and hypertension. The therapeutic implications of this activity are significant, as it has been observed that these compounds, through CA inhibition, can exert organ-protective effects and lower blood pressure. An interesting aspect of this action is the observed increase in nitrite excretion in urine, hinting at the involvement of renal CAs in nitrite reabsorption in humans, which could have broader implications for understanding and treating cardiovascular diseases (Carta & Supuran, 2013).

NMDA Receptor Antagonism

The compound's relevance extends to its potential as an antagonist for the glycine site of the NMDA receptor. This action is of particular interest in the treatment of central nervous system (CNS) disorders like cerebral ischemia, epilepsy, head injury, and schizophrenia. Despite the challenge of crossing the blood-brain barrier due to the acidic nature of many glycine site antagonists, there is therapeutic promise in the development of derivatives that can effectively modulate the NMDA receptor in vivo (Kulagowski & Leeson, 1995).

Anticancer and Antimicrobial Applications

The benzothiadiazine scaffold, due to its structural diversity and biological activity, is being explored for its anticancer and antimicrobial applications. The ability to regulate various types of cancer through multiple mechanisms makes this class of compounds a valuable area of research in the development of new therapeutic agents. The structural similarity of certain derivatives to known pharmacophores offers a promising avenue for the design of novel treatments based on the 1,4-benzothiadiazine ring (Rai et al., 2017).

Potential in Photodynamic Therapy

Exploring the use of titanium dioxide nanoparticles, including those modified with benzothiadiazine derivatives, has opened new possibilities in photodynamic therapy (PDT) for cancer treatment. The photoactivity of these compounds, particularly in generating reactive oxygen species upon illumination, offers a novel approach to targeting and eradicating cancer cells, highlighting the multifaceted applications of benzothiadiazine derivatives in medicine (Ziental et al., 2020).

作用機序

Safety and Hazards

将来の方向性

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxides could involve the exploration of new synthetic methods, the study of structural–activity relationships, and the development of new therapeutic applications . The inclusion of peptide and dipeptide moieties in 3-substituent side chains are a recent development, as is the preparation of quinazolino-I, 2,4-benzothiadiazines and systems in which the thiadiazine moiety has been fused with other heterocycles .

特性

IUPAC Name |

(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGWLBWQVFGUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199084 | |

| Record name | 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5108-51-0 | |

| Record name | 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

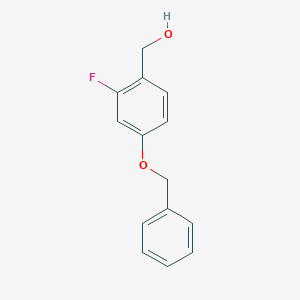

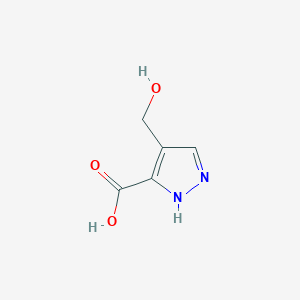

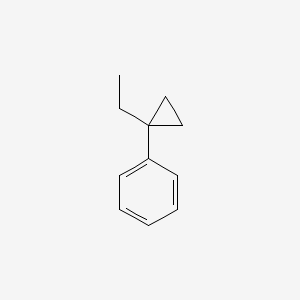

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pentanone, 4-[(4-fluorophenyl)imino]-](/img/structure/B3053046.png)

![2,2,2-trifluoro-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B3053052.png)